molecular formula C6H4Cl2OS B3032610 4-chlorobenzenesulfinyl Chloride CAS No. 2901-92-0

4-chlorobenzenesulfinyl Chloride

Cat. No.: B3032610
CAS No.: 2901-92-0
M. Wt: 195.07 g/mol
InChI Key: JCWBGXXPAPSAFE-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfinyl chloride is an organosulfur compound with the molecular formula C6H4Cl2OS. It is a derivative of benzenesulfinyl chloride where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfinyl chloride can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with reducing agents. One common method involves the reduction of 4-chlorobenzenesulfonyl chloride using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of benzenesulfinyl chloride in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 4-chlorobenzenesulfonyl chloride. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to 4-chlorobenzenesulfinic acid using reducing agents like sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the sulfinyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols, under basic or acidic conditions

Major Products:

    Oxidation: 4-Chlorobenzenesulfonyl chloride

    Reduction: 4-Chlorobenzenesulfinic acid

    Substitution: Various substituted benzenesulfinyl derivatives

Scientific Research Applications

4-Chlorobenzenesulfinyl chloride is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chlorobenzenesulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions where the compound acts as an intermediate or reagent.

Molecular Targets and Pathways: The primary molecular target of this compound is the nucleophilic site of other molecules. The pathways involved typically include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

  • 4-Chlorobenzenesulfonyl chloride
  • 4-Chlorobenzenesulfinic acid
  • Benzenesulfinyl chloride

Comparison: 4-Chlorobenzenesulfinyl chloride is unique due to its specific reactivity profile. Compared to 4-chlorobenzenesulfonyl chloride, it is more reactive towards nucleophiles due to the presence of the sulfinyl chloride group. This makes it particularly useful in synthetic organic chemistry for introducing sulfinyl groups into molecules.

Properties

IUPAC Name

4-chlorobenzenesulfinyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWBGXXPAPSAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455384
Record name Benzenesulfinyl chloride, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2901-92-0
Record name Benzenesulfinyl chloride, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chlorobenzenesulfinyl Chloride
Reactant of Route 2
Reactant of Route 2
4-chlorobenzenesulfinyl Chloride
Reactant of Route 3
4-chlorobenzenesulfinyl Chloride
Reactant of Route 4
4-chlorobenzenesulfinyl Chloride
Reactant of Route 5
4-chlorobenzenesulfinyl Chloride
Reactant of Route 6
4-chlorobenzenesulfinyl Chloride

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